molecular formula C₇H₁₄N₂O₃ B1146182 2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol CAS No. 944329-24-2

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol

Cat. No. B1146182
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” is a significant compound in biomedicine . It acts as an inhibitor of bacterial glycosidases, which makes it a potential candidate for the development of novel antibiotics .


Synthesis Analysis

The synthesis of “2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” (also known as LABNAc) has been achieved from D-lyxonolactone in an 11-step procedure . The N-benzyl and N-butyl analogues were also prepared and found to be potent inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” has been investigated . The relative configuration of the stereocenters in this compound, which is a potential hexosaminidase inhibitor, has been established using X-ray crystallographic techniques .


Chemical Reactions Analysis

The compound is a potent pyrrolidine inhibitor of hexosaminidases . The synthesis from D-lyxonolactone proceeded in an overall yield of 25% .

Scientific Research Applications

Application in Biomedicine

Summary of the Application

“2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” is a crucial compound in biomedicine . It acts as an inhibitor of bacterial glycosidases .

Results or Outcomes

This compound holds great potential in the development of novel antibiotics .

Application in Glycosidase Inhibition

Summary of the Application

This compound is a selective inhibitor of oligosaccharide processing enzymes known as glycosidases . These enzymes are involved in the breakdown of complex sugars.

Methods of Application

The compound is synthesized from D-glucose through a series of chemical reactions, including the regioselective ring-opening of an epoxide with a tethered amido group .

Results or Outcomes

The compound has shown promise as an inhibitor of AIDS retrovirus at non-cytotoxic concentrations . It also has potential as an inhibitor of β-hexosaminidases , which are enzymes that degrade glycosaminoglycans, complex carbohydrates that play important roles in physiological processes.

Application in Crystallography

Summary of the Application

The solid-state conformation of “2-Acetamido-N-benzyl-1,4-imino-1,2,4-trideoxy-L-arabinitol 0.33-hydrate”, a potent hexosaminidase inhibitor, has been established by X-ray crystallography .

Methods of Application

The compound was prepared from d-lyxonolactone and its structure was determined using X-ray crystallography .

Results or Outcomes

The asymmetric unit contains three molecules, which have very similar conformations, together with a molecule of water .

Application in Antibiotic Development

Summary of the Application

This compound acts as an inhibitor of bacterial glycosidases, holding great potential in the development of novel antibiotics .

Methods of Application

The compound is used in the development of antibiotics to treat bacterial infections caused by drug-resistant strains .

Results or Outcomes

With its unique structural characteristics, this compound has shown promising results in treating bacterial infections caused by drug-resistant strains .

Application in Enzyme Inhibition

Summary of the Application

The compound is used as an inhibitor of hexosaminidases , which are enzymes that degrade glycosaminoglycans, complex carbohydrates that play important roles in physiological processes.

Results or Outcomes

The compound has shown promise as an inhibitor of AIDS retrovirus at non-cytotoxic concentrations .

properties

IUPAC Name

N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBNSHFFZNRICG-LYFYHCNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol

Citations

For This Compound
29
Citations
JSS Rountree, TD Butters, MR Wormald, RA Dwek… - Tetrahedron letters, 2007 - Elsevier
The synthesis from d-lyxonolactone of 2-acetamido-1,4-imino-1,2,4-trideoxy-l-arabinitol LABNAc proceeded in an overall yield of 25%; the enantiomer, 2-acetamido-1,4-imino-1,2,4-…
Number of citations: 34 www.sciencedirect.com
EV Crabtree, RF Martínez, S Nakagawa… - Organic & …, 2014 - pubs.rsc.org
The enantiomers of XYLNAc (2-N-acetylamino-1,2,4-trideoxy-1,4-iminoxylitol) are prepared from the enantiomers of glucuronolactone; the synthesis of the enantiomers of LYXNAc (2-N-…
Number of citations: 24 pubs.rsc.org
SD Boomkamp, JSS Rountree, DCA Neville… - Glycoconjugate …, 2010 - Springer
Sandhoff and Tay-Sachs disease are autosomal recessive GM2 gangliosidoses where a deficiency of lysosomal β-hexosaminidase results in storage of glycoconjugates. Imino sugar (2-…
Number of citations: 19 link.springer.com
JSS Rountree, TD Butters, MR Wormald… - ChemMedChem …, 2009 - Wiley Online Library
Combating glycolipid storage disorders: LABNAc was prepared in an efficient 11‐step procedure from D‐lyxonolactone. The enantiomer DABNAc was also prepared from L‐…
S Boomkamp - 2009 - ora.ox.ac.uk
Sandhoff disease is a devastating autosomal recessive GM2 gangliosidosis in which a deficiency of β-hexosaminidase results in lysosomal storage of the enzyme's substrates, …
Number of citations: 0 ora.ox.ac.uk
AFG Glawar, D Best, BJ Ayers… - … A European Journal, 2012 - Wiley Online Library
The efficient scalable syntheses of 2‐acetamido‐1,2‐dideoxy‐D‐galacto‐nojirimycin (DGJNAc) and 2‐acetamido‐1,2‐dideoxy‐D‐gluco‐nojirimycin (DNJNAc) from D‐glucuronolactone…
AL Concia - 2013 - diposit.ub.edu
[eng]Section 1 (Introduction) is a comprehensive review of the subjects discussed in this thesis: biocatalysis, aldolases and iminocyclitols. It contains a description of the application of …
Number of citations: 4 diposit.ub.edu
A Kato, I Nakagome, M Kise, K Yoshimura… - Journal of Medicinal …, 2023 - ACS Publications
This study provides the first example of a strategy to design a practical ligand toward lysosomal acid α-glucosidase (GAA) focusing on N-alkyl derivatives of 1,4-dideoxy-1,4-imino-d-…
Number of citations: 1 pubs.acs.org
RJ Nash, A Kato, CY Yu, GWJ Fleet - Future Medicinal Chemistry, 2011 - Future Science
For the purpose of this article, iminosugars are polyhydroxylated secondary and tertiary amines in which the molecules resemble monosaccharide sugars in which the ring oxygen is …
Number of citations: 300 www.future-science.com
AL Concia, L Gómez, J Bujons, T Parella… - Organic & …, 2013 - pubs.rsc.org
A chemo-enzymatic strategy for the preparation of 2-aminomethyl derivatives of (2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol (also called 1,4-dideoxy-1,4-imino-D-arabinitol, DAB) …
Number of citations: 29 pubs.rsc.org

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